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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of GSK1360707, a

potent and selective triple reuptake inhibitor, with two other commonly used antidepressants,

amitriptyline and venlafaxine. The information is intended to assist researchers in

understanding the selectivity of GSK1360707 and potential implications for its pharmacological

effects.

Executive Summary
GSK1360707 is a triple reuptake inhibitor that potently targets the serotonin (SERT),

norepinephrine (NET), and dopamine (DAT) transporters. While comprehensive off-target

screening data for GSK1360707 against a broad panel of receptors and ion channels is not

publicly available, this guide compiles the existing on-target data and compares it with the

known on- and off-target binding profiles of amitriptyline, a tricyclic antidepressant (TCA), and

venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This comparison highlights

the differences in selectivity and potential for off-target related effects among these

compounds.

Comparative Binding Profiles
The following table summarizes the available binding affinity data (Ki or IC50 in nM) for

GSK1360707, amitriptyline, and venlafaxine against their primary targets and key off-targets
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associated with common antidepressant side effects. It is important to note that the data has

been compiled from various sources and experimental conditions may differ.

Target
GSK1360707 (IC50,
nM)

Amitriptyline (Ki,
nM)

Venlafaxine (Ki,
nM)

Primary Targets

Serotonin Transporter

(SERT)
1.7 3.45 - 20 25 - 82

Norepinephrine

Transporter (NET)
1.3 (TOmax 82%) 13.3 - 50 800 - 2,500

Dopamine Transporter

(DAT)
15.8 3,200 - 4,300 > 10,000

Key Off-Targets

Muscarinic M1

Receptor
Data not available 10 - 25 > 10,000

Histamine H1

Receptor
Data not available 1.1 - 11 > 10,000

Alpha-1 Adrenergic

Receptor
Data not available 25 - 60 > 10,000

Note: Lower values indicate higher binding affinity. TOmax refers to the maximal observable

target occupancy in vivo. Data for GSK1360707 represents estimated IC50 values. Data for

amitriptyline and venlafaxine are compiled from various sources and represent a range of

reported Ki values.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of monoamine transporters

and a general workflow for determining off-target binding profiles.
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Caption: Simplified signaling pathway of monoamine transporters.
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Caption: General workflow for off-target binding profiling.

Experimental Protocols
The binding affinities of GSK1360707 and comparator drugs to monoamine transporters are

typically determined using radioligand binding assays. Below is a detailed, representative

protocol for such an assay.

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the human

serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter

(hDAT).

Materials:

Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT, hNET,

or hDAT.

Radioligands:

For hSERT: [³H]Citalopram or [³H]Paroxetine

For hNET: [³H]Nisoxetine

For hDAT: [³H]WIN 35,428 or [³H]GBR-12935

Non-specific Binding Ligands:

For hSERT: Fluoxetine (10 µM)

For hNET: Desipramine (10 µM)

For hDAT: Nomifensine (10 µM)

Test Compound: GSK1360707, amitriptyline, or venlafaxine, prepared in appropriate serial

dilutions.

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
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96-well Plates: For performing the assay.

Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).

Scintillation Vials and Fluid.

Liquid Scintillation Counter.

Plate Harvester.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of the test compound in assay buffer. The final concentrations

should typically span a range from 10⁻¹¹ M to 10⁻⁵ M.

Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd

value.

Prepare the non-specific binding ligand at a high concentration (e.g., 1000-fold higher than

its Ki).

Thaw the cell membranes on ice and dilute to the desired protein concentration in assay

buffer (typically 10-50 µg protein per well).

Assay Setup (in a 96-well plate):

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of

the diluted cell membrane preparation.

Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding ligand, 50 µL of

radioligand solution, and 100 µL of the diluted cell membrane preparation.

Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of

radioligand solution, and 100 µL of the diluted cell membrane preparation.

Incubation:
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Incubate the plates at room temperature (or other specified temperature) for a

predetermined amount of time to reach equilibrium (e.g., 60-120 minutes).

Harvesting:

Rapidly filter the contents of each well through the glass fiber filter mats using a cell

harvester. This separates the bound radioligand from the unbound.

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound

radioligand.

Quantification:

Place the filter discs into scintillation vials.

Add scintillation fluid to each vial.

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the average CPM from the NSB wells from

the average CPM of the total binding wells.

For the test compound, calculate the percent inhibition of specific binding at each

concentration.

Plot the percent inhibition against the logarithm of the test compound concentration to

generate a dose-response curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding) from the curve using non-linear regression analysis.

Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Disclaimer
This guide is for informational purposes only and is intended for a scientific audience. The data

presented has been compiled from publicly available sources and may not be directly

comparable due to variations in experimental conditions. For definitive conclusions, it is

recommended to conduct head-to-head comparative studies under standardized assay

conditions.

To cite this document: BenchChem. [Off-Target Binding Profile of GSK1360707: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672351#off-target-binding-profile-of-gsk1360707]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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